

2-Amino-4,6-dimethoxybenzamide chemical properties and structure

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethoxybenzamide

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Technical Guide: 2-Amino-4,6-dimethoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structural features, including the presence of an amino group, a benzamide moiety, and methoxy substituents on the aromatic ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **2-Amino-4,6-dimethoxybenzamide**.

Chemical Properties and Structure

A summary of the key chemical and physical properties of **2-Amino-4,6-dimethoxybenzamide** is presented below. It is important to note that while some properties have been computationally predicted or are based on data from closely related compounds, experimentally determined values for melting point, boiling point, and specific solubility are not readily available in published literature.

Table 1: Chemical Properties of **2-Amino-4,6-dimethoxybenzamide**

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃	[1]
Molecular Weight	196.21 g/mol	[1]
CAS Number	63920-73-0	[1][2][3]
Appearance	Solid (predicted)	[1]
Melting Point	Not reported. For comparison, the related compound 3-Amino-4-methoxybenzamide has a melting point of 154.0-161.0 °C.[4]	
Boiling Point	Not reported.	
Solubility	Expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, DMSO, and DMF, based on the behavior of similar aromatic amides.	
pKa	Not reported.	

Structure:

- IUPAC Name: **2-amino-4,6-dimethoxybenzamide**
- SMILES: COC1=CC(=C(C(=C1)OC)C(=O)N)N
- InChI: InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12)[1]
- InChIKey: LSDUYZHWQMMNCO-UHFFFAOYSA-N[1]

Spectroscopic Data (Comparative)

Experimental spectra for **2-Amino-4,6-dimethoxybenzamide** are not widely available. The following data for structurally related compounds are provided for comparative purposes.

- ^1H NMR: For a related compound, 2-amino-N-(4-methoxybenzyl)benzamide, proton signals for the aromatic ring appear in the range of δ 6.5-7.5 ppm. The amino group protons typically appear as a broad singlet. The methoxy groups would be expected to show sharp singlets around δ 3.8-4.0 ppm.
- ^{13}C NMR: For related benzamides, the carbonyl carbon typically resonates around δ 165-170 ppm. The aromatic carbons attached to the methoxy groups would appear downfield (around δ 150-160 ppm), while other aromatic carbons would be in the δ 100-130 ppm range. The methoxy carbons would be expected around δ 55-60 ppm.
- FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine and the amide would appear in the region of $3200\text{-}3500\text{ cm}^{-1}$. The C=O stretching of the amide would be observed around $1640\text{-}1680\text{ cm}^{-1}$. C-O stretching of the methoxy groups would likely be in the $1200\text{-}1250\text{ cm}^{-1}$ (asymmetric) and $1000\text{-}1050\text{ cm}^{-1}$ (symmetric) regions.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at $m/z = 196$. Fragmentation would likely involve the loss of the amide group ($-\text{CONH}_2$) or the methoxy groups ($-\text{OCH}_3$).

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of aromatic amides and can be adapted for **2-Amino-4,6-dimethoxybenzamide**.

Synthesis of 2-Amino-4,6-dimethoxybenzamide

A plausible synthetic route involves the hydration of 2-amino-4,6-dimethoxybenzonitrile. The following protocol is adapted from a patented procedure.

Materials:

- 2-amino-4,6-dimethoxybenzonitrile

- Methanesulfonic acid
- Water
- Dichloromethane (DCM)
- Methyl tert-butyl ether (MTBE)
- Nitrogen gas

Procedure:

- Charge a suitable reaction vessel with 2-amino-4,6-dimethoxybenzonitrile.
- Under a nitrogen atmosphere, add methanesulfonic acid to the starting material.
- Heat the reaction mixture to approximately 100-115 °C for 1-2 hours.
- Monitor the reaction for completion using an appropriate analytical technique, such as HPLC or TLC.
- Upon completion, cool the reaction mixture.
- Carefully add water and dichloromethane to the acidic mixture.
- Separate the aqueous and organic layers.
- Extract the aqueous layer multiple times with dichloromethane.
- Combine the organic layers and wash with water to remove residual methanesulfonate salts.
- Reduce the volume of the organic phase by distillation.
- Slowly cool the concentrated solution to 23-28 °C.
- Add methyl tert-butyl ether to induce precipitation.
- Further cool the mixture to -5 to 0 °C to maximize crystal formation.

- Isolate the solid product by filtration.
- Dry the product under a stream of nitrogen.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Materials:

- Crude **2-Amino-4,6-dimethoxybenzamide**
- A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Procedure:

- Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
- If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
- Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
- Further cooling in an ice bath can increase the yield.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the crystals thoroughly, for instance, in a vacuum oven.^{[5][6][7][8]}

Analytical Methods

Sample Preparation:

- Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[9][10][11][12]
- Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.
- A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[13]
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[13]

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). [14]
- Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[14]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[14]
- Mount the plate in the spectrometer for analysis.[14][15][16][17]

Sample Preparation:

- Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[18][19]
- If necessary, dilute the sample further to an appropriate concentration for the instrument (typically in the $\mu\text{g/mL}$ to ng/mL range).[18]

- Filter the solution to remove any particulates before injection into the mass spectrometer.^[18]
^[19]^[20]^[21]^[22]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **2-Amino-4,6-dimethoxybenzamide** from 2-amino-4,6-dimethoxybenzonitrile.



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Caption: Synthesis workflow for **2-Amino-4,6-dimethoxybenzamide**.

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